Ebuloside

Description

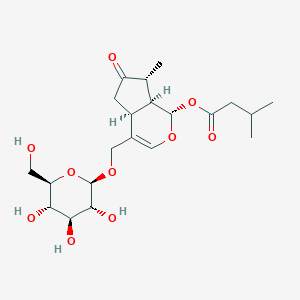

Structure

3D Structure

Properties

CAS No. |

103553-93-1 |

|---|---|

Molecular Formula |

C21H32O10 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[(1S,4aS,7R,7aS)-7-methyl-6-oxo-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H32O10/c1-9(2)4-15(24)31-20-16-10(3)13(23)5-12(16)11(7-28-20)8-29-21-19(27)18(26)17(25)14(6-22)30-21/h7,9-10,12,14,16-22,25-27H,4-6,8H2,1-3H3/t10-,12+,14+,16+,17+,18-,19+,20-,21+/m0/s1 |

InChI Key |

XKQWFBQKSSYGBS-WPHWWJDCSA-N |

SMILES |

CC1C2C(CC1=O)C(=COC2OC(=O)CC(C)C)COC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2OC(=O)CC(C)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1C2C(CC1=O)C(=COC2OC(=O)CC(C)C)COC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways of Ebuloside

Botanical Sources and Distribution of Ebuloside

This compound is an iridoid glycoside, a type of monoterpenoid compound, found in various plant species. Iridoids are typically found in plants as glycosides, most often bound to glucose, and are prevalent in the plant subclass Asteridae. researchgate.net

This compound has been specifically reported in Sambucus ebulus L., commonly known as dwarf elder or danewort. wikipedia.orgnih.gov The genus Sambucus L., commonly referred to as elder, is part of the Adoxaceae family and encompasses between 20 and 30 species, with a wide geographical distribution across temperate to subtropical regions globally. fishersci.cathegoodscentscompany.com While Sambucus ebulus is native to southern and central Europe, northwest Africa, and southwest Asia, other notable species within the genus include Sambucus nigra (European black elderberry), Sambucus canadensis (American elderberry), and Sambucus cerulea (western North American elderberry), among others. fishersci.cafrontiersin.org

The presence of this compound in Sambucus ebulus highlights this species as a notable source for this specific iridoid.

Table 1: Reported Presence of this compound in Sambucus Species

| Compound Name | Botanical Source | PubChem CID |

| This compound | Sambucus ebulus | 21587051 |

The content of secondary metabolites, including iridoids like this compound, can exhibit significant variability both within a single plant species (intraspecific) and among different species (interspecific). This variability is influenced by a multitude of factors, including plant part, genotype, and environmental conditions.

Research on Sambucus ebulus has demonstrated that the content of secondary metabolites, such as total phenolic content and flavonoids, varies considerably across different plant parts, including leaves, stems, roots, and fruits. hmdb.ca For instance, ethyl acetate (B1210297) extracts from fruits and methanolic extracts from leaves of S. ebulus have shown the highest concentrations of phenolic compounds. hmdb.ca Similarly, studies on Sambucus nigra and Sambucus canadensis have revealed variations in the content of organic acids, sugars, and other phytochemicals across different genotypes and geographical locations. cenmed.comnih.govnih.gov For example, the content of flavonols (rutin, quercetin, isoquercetin) and chlorogenic acid in American elderberries collected across the Eastern United States showed a wide range of variation, with berries from southeastern regions generally having higher contents. nih.gov These findings suggest that similar intraspecific and interspecific variability can be expected for this compound content, influenced by genetic makeup and environmental factors such as climate and cultivation site.

Elucidation of this compound Biosynthesis Pathways

This compound, as an iridoid glycoside, is biosynthetically derived through the complex iridoid pathway, which is part of the broader monoterpenoid biosynthesis.

The biosynthesis of iridoids in plants commences with universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wikipedia.orgwikipedia.org These five-carbon units are primarily generated via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in higher plants. wikipedia.org

The initial steps involve the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), a ten-carbon monoterpene precursor. wikipedia.orgwikipedia.orgwikiwand.com GPP is then hydrolyzed to geraniol (B1671447) by geraniol synthase (GES). wikipedia.org Subsequently, geraniol undergoes hydroxylation by geraniol-8-hydroxylase (G8H) to yield 8-hydroxygeraniol, which is further oxidized in two consecutive steps by 8-hydroxygeraniol oxidase (HGO) to produce 8-oxogeranial. wikipedia.orgwikipedia.org

Table 2: Key Precursor Molecules in Iridoid Biosynthesis

| Compound Name | PubChem CID | Role in Biosynthesis |

| Isopentenyl pyrophosphate (IPP) | 1195 | Five-carbon isoprenoid precursor |

| Dimethylallyl pyrophosphate (DMAPP) | 647 | Isomer of IPP, five-carbon isoprenoid precursor |

| Geranyl pyrophosphate (GPP) | 445995 | Ten-carbon monoterpene precursor formed from IPP and DMAPP |

| Geraniol | 637566 | Monoterpene alcohol, intermediate from GPP |

| 8-oxogeranial | 11073781 | Oxidized intermediate, precursor to iridoid scaffold |

The formation of the iridoid ring scaffold from 8-oxogeranial is catalyzed by the enzyme iridoid synthase (ISY). researchgate.netwikipedia.org This enzyme plays a crucial role in diverting metabolic flux towards iridoid biosynthesis. wikipedia.org Following the formation of the core iridoid skeleton, further modifications occur, including glycosylation. This compound is known as an iridoid glycoside, specifically a "Valeriana type" iridoid, characterized by a glucose moiety linked to an 11-hydroxymethyl group. nih.govguidetopharmacology.orgnih.gov The final steps in the biosynthesis of many iridoids, including this compound, are considered to be O-glycosylation, where a sugar molecule (like glucose) is attached to the iridoid aglycone. nih.govwikipedia.orgnih.gov

While the general iridoid biosynthetic pathway has been elucidated, the precise enzymatic steps and comprehensive genetic regulation specifically for this compound formation are part of the broader iridoid biosynthesis research. Biosynthetic pathways in plants are regulated at various levels, including transcriptional control, where genes encoding enzymes involved in secondary metabolite biosynthesis are clustered and their expression is modulated by transcription factors (TFs). thegoodscentscompany.comresearchgate.netnih.gov This genetic regulation allows plants to adapt their production of these compounds in response to environmental and physiological conditions. nih.govuni.lu

Table 3: Related Iridoids and Biosynthesis Intermediates

| Compound Name | PubChem CID | Notes |

| Loganin (B1675030) | 87691 | Well-known iridoid glycoside, precursor to secologanin (B1681713) wikipedia.org |

| Secologanin | 161276 | Secoiridoid monoterpene, formed from loganin wikipedia.orglipidmaps.org |

| Aucubin (B1666126) | 91458 | Common iridoid glucoside researchgate.netnih.gov |

| Catalpol (B1668604) | 91520 | Iridoid glucoside, derived from aucubin nih.govwikipedia.org |

Advanced Analytical Methodologies for Ebuloside Research

Chromatographic Techniques for Isolation and Quantification of Ebuloside

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable in natural product research. For this compound, both high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are pivotal.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of iridoid glycosides like this compound, reversed-phase HPLC is commonly employed. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

While specific HPLC methods dedicated exclusively to this compound are not extensively detailed in publicly available literature, methods for analyzing extracts of Sambucus ebulus, the known source of this compound, provide a strong foundation. For instance, the analysis of phenolic compounds in S. ebulus extracts has been successfully performed using HPLC with diode-array detection (DAD). researchgate.net A typical HPLC setup for the analysis of glycosides from a plant matrix would involve a C18 column and a gradient elution system. The mobile phase often consists of a mixture of an aqueous solvent (like water with a small percentage of acid, such as phosphoric or formic acid, to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). nih.govnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.

Table 1: Illustrative HPLC Parameters for the Analysis of Glycosides in Sambucus Species

| Parameter | Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.5% o-phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

This table presents typical parameters based on methods for related compounds and is for illustrative purposes. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) hyphenated with Detection Systems for this compound Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster analysis times, improved resolution, and greater sensitivity. nih.gov When hyphenated with advanced detection systems, particularly mass spectrometry (MS), UHPLC becomes a powerful tool for profiling complex mixtures and identifying unknown compounds.

For the analysis of iridoid glycosides, UHPLC-MS is particularly advantageous. A study on the iridoid profile of Vaccinium species utilized UHPLC-MS to identify and quantify numerous glycosides. researchgate.net A similar approach would be highly effective for profiling the iridoid glycosides in Sambucus ebulus, including this compound. The high resolution of UHPLC allows for the separation of closely related isomers, which is a common challenge in natural product analysis. nih.gov

Spectrometric Techniques for Structural Elucidation and Quantification of this compound

While chromatography is excellent for separation, spectrometry is essential for determining the chemical structure of the isolated compounds. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary techniques used for the structural elucidation of this compound.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal details about its structure. chemguide.co.ukwikipedia.org When coupled with a chromatographic system like HPLC or UHPLC (i.e., LC-MS), it allows for the analysis of individual components of a complex mixture.

In the context of this compound, which is a glycoside, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecular ion to be observed. rsc.org Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are crucial for structural elucidation. wikipedia.org The fragmentation pattern of a glycoside typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (the non-sugar part) and neutral loss of the sugar moiety. libretexts.org Analysis of these fragments helps to identify both the sugar units and the aglycone structure. For example, in the analysis of other iridoid glycosides, characteristic fragmentation patterns have been used to deduce their structures. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. conicet.gov.ar It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule.

For a compound like this compound, a suite of NMR experiments is typically required:

¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. mdpi.com

2D NMR experiments: These are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule.

Method Validation and Standardization in this compound Analytical Research

For analytical data to be considered reliable and reproducible, the methods used to generate it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. tandfonline.comresearchgate.net Standardization of herbal medicines, including those containing this compound, is crucial for ensuring quality and consistency. fiocruz.bracademicjournals.orgresearchgate.net The World Health Organization (WHO) provides guidelines for the assessment of herbal medicines. ijprajournal.comwho.int

Key parameters that are evaluated during method validation include: nih.govnih.gov

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters for an HPLC Method for Iridoid Glycoside Quantification

| Parameter | Acceptance Criteria (Illustrative) |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 95% - 105% |

| Precision (RSD) | ≤ 2% |

| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 |

| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 |

This table presents common acceptance criteria based on validated methods for other iridoid glycosides. nih.govrsc.org

The standardization of analytical methods for natural products like this compound ensures that results from different laboratories can be compared, which is essential for quality control and regulatory purposes. libretexts.org

Preclinical Mechanistic Investigations of Ebuloside S Biological Activities

Exploration of Molecular Targets and Receptor Interactions

Molecular targets are specific biological entities, often proteins, within a cell that interact with certain substances to produce a biological effect, playing a crucial role in cellular processes and drug development. [40 from previous search] Ligand-receptor interactions are fundamental to cellular signaling, modulating various biological processes, and can be investigated through methods like receptor binding assays and molecular docking. [19 from previous search, 29 from previous search, 31 from previous search, 32 from previous search]

Ebuloside, as an iridoid-type constituent, is found in plant extracts that have demonstrated interference with cellular systems. For instance, iridoid-type constituents isolated from Sambucus ebulus have been shown to suppress inflammatory mediators and signaling pathways in cellular models. Specifically, these constituents decreased the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. yok.gov.tr Furthermore, they inhibited the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the messenger RNA (mRNA) expression of TNF-α and IL-6. yok.gov.tr Treatment with these iridoid constituents also suppressed the phosphorylation of key signaling proteins, including inhibitor of nuclear transcription factor kappa-B alpha (IκB-α), p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). yok.gov.tr These findings suggest that iridoids, such as this compound, may exert their anti-inflammatory effects by modulating these specific cellular pathways.

While general methodologies for studying ligand-protein interactions, such as receptor binding assays and molecular docking, are well-established for understanding how compounds bind to their targets [10, 27 from previous search, 29 from previous search, 31 from previous search, 32 from previous search], specific detailed binding studies or identified ligand-protein interactions directly involving this compound have not been extensively reported in the provided literature. Research in this area would be crucial for a comprehensive understanding of this compound's precise molecular mechanisms.

Enzyme Inhibition and Modulation Studies

Enzyme inhibition and modulation are key mechanisms through which chemical compounds exert their biological effects, by directly influencing the activity of specific enzymes.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze acetylcholine, a crucial neurotransmitter. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. [15 from previous search, 28 from previous search] While direct studies on isolated this compound's cholinesterase inhibitory activity are limited in the provided information, extracts of plants containing this compound have demonstrated such effects. For example, Greigia sphacelata fruits, in which this compound has been identified, showed cholinesterase inhibitory potential. The pulp of G. sphacelata exhibited an IC50 of 73.86 ± 0.09 μg/mL against BChE, and the seeds an IC50 of 78.57 ± 0.06 μg/mL against BChE. [1 from previous search] Similarly, Sambucus ebulus extracts have also shown in vitro acetylcholinesterase inhibitory effects. [5 from previous search] These findings suggest that this compound, as a component of these extracts, may contribute to their observed anticholinesterase activities.

Table 1: Cholinesterase Inhibitory Activity of Extracts Containing this compound

| Source of Extract | Enzyme Inhibited | IC50 (μg/mL) |

| Greigia sphacelata Pulp | BChE | 73.86 ± 0.09 [1 from previous search] |

| Greigia sphacelata Seeds | BChE | 78.57 ± 0.06 [1 from previous search] |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamine neurotransmitters. [19 from previous search, 20 from previous search] Inhibition of MAO enzymes is a target for treating various central nervous system disorders, including depression and Parkinson's disease. [16 from previous search, 26 from previous search] However, based on the available scientific literature, there is no specific information or reported research findings directly linking this compound or its closely related iridoid compounds (such as valtrate, didrovaltrate, acevaltrate, isovaltrate, baldrinal, or homobaldrinal) to the inhibition of monoamine oxidase enzymes.

The mitochondrial ADP/ATP carrier (also known as Adenine Nucleotide Translocase or ANT) is a critical protein in the inner mitochondrial membrane responsible for exchanging ADP from the cytoplasm for ATP synthesized in the mitochondrial matrix, thus playing a vital role in cellular energy supply. [9 from previous search, 11 from previous search, 13 from previous search, 14 from previous search] Certain compounds, such as the diterpene atractyloside, are known as potent and specific inhibitors of this transporter. [5 from previous search, 6 from previous search, 7, 9 from previous search, 11 from previous search, 13 from previous search, 14 from previous search] Despite the importance of this transporter, no direct research findings or mechanistic studies have been identified that demonstrate this compound's influence on mitochondrial ADP/ATP transporter activity.

Other Enzymatic Systems Modulated by this compound or its Metabolites

Research suggests that iridoid glycosides, including this compound, may influence various enzymatic systems. While broad statements about iridoids indicate potential modulation of enzymes such as COX-1/COX-2, 5-LOX, elastase, and DNA repair systems, and effects on nitric oxide production google.com, direct evidence specifically for this compound's modulation of these enzymes is less detailed in current literature. However, iridoid this compound has been associated with cardiovascular effects in Gongronema latifolium, including actions that may involve the regulation of enzymes or ion channels related to blood pressure, cardiac contraction, heart rate, and calcium ion channel blocking nih.gov. Other iridoids, as a class, have also been investigated for their cholinesterase inhibitory potential, affecting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. General plant toxins, which can include iridoid glycosides, are known to bind to various proteins and can inhibit enzymes that break down neurotransmitters like cholinesterase and monoamine oxidase (MAO), and cardiac glycosides are potent inhibitors of Na+, K+-ATPase core.ac.ukcabidigitallibrary.org. While these broader observations highlight the potential for enzymatic modulation by iridoids, specific direct evidence for this compound's precise enzymatic targets requires further focused investigation.

Cellular and Subcellular Mechanisms of Action

This compound and related iridoid constituents exert their biological effects through intricate interactions at the cellular and subcellular levels, influencing key physiological processes.

Effects on Signal Transduction Pathways (e.g., MAPK cascades)

Iridoid type constituents, which include this compound, found in Sambucus ebulus, have been shown to impact crucial signal transduction pathways. Specifically, these compounds have been observed to suppress the phosphorylation of JNK (c-Jun N-terminal kinase) and IκBα (inhibitor of kappa-B protein alpha) yok.gov.tr. Additionally, flavonoids, also present in S. ebulus, inhibited p38/IκBα phosphorylations yok.gov.tr. These findings indicate that this compound and related iridoids can modulate Mitogen-Activated Protein Kinases (MAPK) cascades (such as JNK and p38) and the NF-κB pathway, which are central to inflammatory responses and other cellular processes yok.gov.tr.

Modulation of Cell Division and Microtubule Dynamics

While plant toxins, in general, are known to interfere with cellular functions, including blocking cell division and vesicle transport along microtubules cabidigitallibrary.org, direct and specific evidence detailing this compound's precise modulation of cell division and microtubule dynamics is not extensively documented in the provided search results. Further research is needed to elucidate the direct impact of this compound on these specific cellular processes.

Impact on Ribosomal Protein Biosynthesis

The inhibition of ribosomal protein biosynthesis is a known mechanism of action for several potent plant toxins, such as emetine (B1671215) and lectins core.ac.ukcabidigitallibrary.org. These toxins can block protein biosynthesis by attaching to cells and subsequently blocking the process within the cytosol cabidigitallibrary.org. Although this compound is an iridoid glycoside, a class of compounds found in plants, the provided information does not directly link this compound itself to the inhibition of ribosomal protein biosynthesis. The context in which this compound is mentioned alongside other plant toxins does not explicitly state that this compound shares this particular mechanism core.ac.ukcabidigitallibrary.org.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Information regarding detailed Structure-Activity Relationship (SAR) studies specifically on this compound and its synthetic analogs is not available in the provided search results. While the structure of this compound has been determined researchgate.net, comprehensive studies correlating specific structural modifications of this compound with changes in its biological activity have not been presented. Such studies are crucial for understanding the molecular basis of its effects and for the rational design of more potent or selective derivatives.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 160408 |

| Sambunigrin | 160407 |

| Isorhamnetin-3-O-glucopyranoside | 5320573 |

| Isorhamnetin-3-O-rutinoside | 5320574 |

| Quercetin-3-O-glucopyranoside | 179442 |

| Quercetin-3-O-galactopyranoside | 179443 |

| JNK (c-Jun N-terminal kinase) | N/A (Protein, not a compound) |

| p38 (p38 Mitogen-Activated Protein Kinase) | N/A (Protein, not a compound) |

| IκBα (Inhibitor of kappa-B protein alpha) | N/A (Protein, not a compound) |

| Acetylcholinesterase (AChE) | N/A (Enzyme, not a compound) |

| Butyrylcholinesterase (BChE) | N/A (Enzyme, not a compound) |

| Na+, K+-ATPase | N/A (Enzyme, not a compound) |

| COX-1 (Cyclooxygenase-1) | N/A (Enzyme, not a compound) |

| COX-2 (Cyclooxygenase-2) | N/A (Enzyme, not a compound) |

| 5-LOX (5-Lipoxygenase) | N/A (Enzyme, not a compound) |

| ACE (Angiotensin-converting enzyme) | N/A (Enzyme, not a compound) |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | N/A (Protein complex, not a compound) |

| PI3K/Akt pathway (Phosphoinositide 3-kinase/Protein kinase B pathway) | N/A (Signaling pathway, not a compound) |

| DNA repair systems | N/A (Cellular process/machinery, not a compound) |

| Histamine | 784 |

| Nitric Oxide | 145068 |

| Elastase | N/A (Enzyme, not a compound) |

| Emetine | 446777 |

| Ricin | N/A (Protein toxin, not a compound) |

| Abrin | N/A (Protein toxin, not a compound) |

| Glucoraphanin | 441366 |

| Sulforaphane | 5351043 |

| Atractyloside | 442084 |

| Sambulin A | N/A (No PubChem CID found in quick search) |

| Sambulin B | N/A (No PubChem CID found in quick search) |

| Diclofenac | 3033 |

| Sodium salicylate | 5169 |

This compound, an iridoid glycoside primarily isolated from plants such as Sambucus ebulus, has garnered attention in preclinical research due to its observed biological activities. Investigations into its mechanisms of action at enzymatic, cellular, and subcellular levels are crucial for understanding its therapeutic potential.

Other Enzymatic Systems Modulated by this compound or its Metabolites

While comprehensive data on this compound's direct modulation of specific enzymatic systems remains an area for further focused research, broader studies on iridoid glycosides and compounds from Sambucus ebulus provide indicative insights. Iridoid this compound, found in Gongronema latifolium, has been associated with effects on cardiovascular function, including the potential to influence blood pressure, cardiac contraction, heart rate, and calcium ion channels, suggesting an interaction with related enzymatic or ion channel systems nih.gov.

More generally, the class of iridoids has been implicated in modulating various enzymes. This includes the potential to selectively inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), regulate 5-lipoxygenase (5-LOX), and influence elastase enzyme activity google.com. Additionally, iridoids may impact DNA repair systems and nitric oxide production google.com. Some iridoids have also demonstrated cholinesterase inhibitory potential, affecting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Plant toxins, which can encompass iridoid glycosides, are known to bind to various proteins and can inhibit enzymes responsible for breaking down neurotransmitters, such as cholinesterase and monoamine oxidase (MAO). Furthermore, cardiac glycosides, another class of plant compounds, are potent inhibitors of Na+, K+-ATPase core.ac.ukcabidigitallibrary.org. While these observations highlight the diverse enzymatic targets within the broader category of plant-derived compounds including iridoids, specific direct evidence for this compound's precise enzymatic modulation requires more targeted investigation.

Cellular and Subcellular Mechanisms of Action

This compound and related iridoid constituents exert their biological effects through intricate interactions at the cellular and subcellular levels, influencing key physiological processes.

Effects on Signal Transduction Pathways (e.g., MAPK cascades)

Research indicates that iridoid type constituents, such as this compound, derived from Sambucus ebulus, can significantly impact crucial signal transduction pathways. These compounds have been observed to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and inhibitor of kappa-B protein alpha (IκBα) yok.gov.tr. This suggests a modulatory effect on Mitogen-Activated Protein Kinases (MAPK) cascades, particularly the JNK pathway, and the NF-κB pathway, both of which are central to inflammatory responses and various other cellular signaling events yok.gov.tr.

Modulation of Cell Division and Microtubule Dynamics

While certain plant toxins are known to interfere with fundamental cellular processes such as cell division and the transport of vesicles along microtubules cabidigitallibrary.org, direct and specific evidence detailing this compound's precise modulation of cell division and microtubule dynamics is not extensively documented in the available literature. Further dedicated studies are necessary to elucidate any direct impact of this compound on these specific cellular mechanisms.

Impact on Ribosomal Protein Biosynthesis

The inhibition of ribosomal protein biosynthesis is a well-established mechanism of action for several potent plant toxins, including the alkaloid emetine and various lectins core.ac.ukcabidigitallibrary.org. These toxins function by attaching to cells and subsequently blocking protein synthesis within the cytosol cabidigitallibrary.org. Although this compound is categorized as an iridoid glycoside, a class of compounds found in plants, the provided research does not explicitly link this compound itself to the direct inhibition of ribosomal protein biosynthesis. The context in which this compound is mentioned alongside other plant toxins does not confirm that this compound shares this particular mechanism of action core.ac.ukcabidigitallibrary.org.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Detailed Structure-Activity Relationship (SAR) studies specifically focusing on this compound and its synthetic analogs are not extensively reported in the provided information. While the chemical structure of this compound has been determined researchgate.net, comprehensive investigations that correlate specific structural modifications of this compound with alterations in its biological activity are not presented. Such SAR studies are fundamental for understanding the molecular basis of a compound's effects and are crucial for the rational design and development of more potent or selective derivatives with enhanced therapeutic profiles.

Identification of Structural Moieties Critical for Biological Activities

The identification of structural moieties critical for biological activities involves understanding which parts of a molecule interact with biological targets to produce a desired effect studymind.co.uk. This is a cornerstone of structure-activity relationship (SAR) studies, where systematic modifications to a compound's chemical structure are made to observe changes in its biological activity researchgate.netstudymind.co.uk. The goal is to pinpoint the "pharmacophore," the essential structural features that enable a compound to bind to a specific biological target and elicit a response studymind.co.uk. Functional groups, specific groupings of atoms within a molecule, are key determinants of a compound's chemical properties and reactivity, and thus its biological activity khanacademy.orgmasterorganicchemistry.comsavemyexams.comgoogle.com.

This compound is classified as an iridoid glycoside, specifically a "Valeriana type" iridoid ijpsjournal.com. The core structure of iridoids typically consists of a cyclopentane (B165970) ring fused to a dihydropyran ring jppres.com. They are often found as glycosides, meaning they are linked to a sugar molecule, most commonly glucose, usually at the C-1 hydroxyl group evitachem.comnih.gov. This glycosidic linkage is a significant structural feature for many iridoids, as it can influence their absorption, distribution, metabolism, and interaction with biological systems evitachem.com. For instance, glycosides may not act directly in the bloodstream but undergo enzymatic transformations in the digestive system to release their active aglycone forms evitachem.com.

Correlation of Stereochemistry with Mechanistic Specificity

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a crucial role in determining a compound's biological activity and mechanistic specificity mdpi.comresearchgate.netslideshare.net. Many biologically active compounds, including natural products, are chiral, meaning they exist as non-superimposable mirror images called enantiomers mdpi.comuou.ac.inslideshare.netsavemyexams.com. These enantiomers, despite having the same chemical formula, can interact differently with chiral biological targets such as enzymes and receptors, leading to distinct pharmacological effects, varying potencies, or even different mechanisms of action mdpi.comuou.ac.insavemyexams.comnih.gov. For example, one enantiomer might be therapeutically active, while its mirror image could be inactive or even toxic mdpi.comsavemyexams.comnih.gov.

Advanced Synthetic and Semisynthetic Strategies for Ebuloside and Derivatives

Total Chemical Synthesis of Ebuloside

While general strategies for the total synthesis of complex natural products, including other iridoid glycosides like loganin (B1675030) and strictosidine, have been reported jst.go.jpnih.govethz.chnih.govrsc.org, a specific, detailed total chemical synthesis of this compound itself is not widely documented in the readily available scientific literature. Reviews on the synthesis of iridoids and iridoid glycosides often highlight the challenges associated with their complex stereochemistry and multiple functional groups, making de novo synthesis a formidable task researchgate.net. The absence of extensive reports on the total synthesis of this compound may be attributed to its natural abundance in plants like Sambucus ebulus, making isolation a more practical route for obtaining the compound colab.wsresearchgate.netjst.go.jpnih.govresearchgate.netphiladelphia.edu.jo.

Semisynthesis from Naturally Occurring Precursors

Semisynthesis, or partial chemical synthesis, leverages naturally occurring complex compounds as starting materials to produce novel compounds or modify existing ones chemrevise.orgslideshare.net. This approach is often more efficient than total synthesis for complex natural products, as it bypasses the need to construct the entire intricate scaffold from scratch, thereby reducing the number of synthetic steps and associated costs slideshare.net.

This compound is a "Valeriana type" iridoid glycoside researchgate.netnih.gov. Semisynthetic strategies for iridoid glycosides often involve modifying the aglycone (non-sugar part) or the sugar moiety of a naturally abundant iridoid. For example, derivatives of iridoids like catalpol (B1668604) have been semisynthesized through reactions such as reduction, acetylation, O-alkylation, acetonisation, or hydrolysation from naturally isolated compounds to explore their biological activities, such as α-glucosidase inhibition youtube.com. The existence of a "reduced this compound derivative" has also been noted, suggesting that this compound itself or its closely related natural analogs can serve as precursors for generating new compounds through chemical modifications science.gov.

Semisynthesis allows for targeted modifications to improve specific properties, such as stability, solubility, or biological activity, while retaining the core structural features and stereochemistry of the natural precursor nih.govnih.gov. This method is particularly valuable when the desired modifications are difficult to achieve through biosynthesis or total synthesis.

Chemoenzymatic Approaches in this compound Analog Generation

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic catalysis with the versatility of traditional chemical transformations rsc.org. This hybrid approach offers significant advantages, especially for complex molecules with multiple chiral centers and sensitive functional groups, such as iridoid glycosides. Enzymes, particularly glycosyltransferases and glycosidases, can catalyze highly specific reactions, including glycosylation, hydrolysis, and transglycosylation, often under mild conditions, reducing the need for extensive protecting group chemistry and harsh reagents researchgate.netscience.govbenthamdirect.com.

While specific chemoenzymatic routes for this compound or its direct analogs are not explicitly detailed in the provided search results, the principles of this approach are highly relevant to iridoid glycosides. For instance, glycosidases can be engineered as glycosynthases to efficiently form glycosidic linkages, enabling the synthesis of various glycoside analogs benthamdirect.com. This could involve enzymatic attachment of different sugar moieties to the iridoid aglycone of this compound or enzymatic modification of its existing glucose unit. Similarly, other enzymes could be employed for selective oxidation, reduction, or functionalization of the iridoid core, leading to a diverse library of this compound analogs. The development of computer-aided synthesis planning tools that integrate enzymatic reactions further underscores the growing importance of chemoenzymatic strategies for designing selective and environmentally friendly synthetic routes for complex molecules nih.gov.

Development of this compound-Inspired Scaffolds for Drug Discovery Research

Iridoid glycosides, including this compound, possess a unique cyclopentanopyran scaffold that has attracted significant interest in drug discovery due to their diverse pharmacological activities colab.wsnih.govresearchgate.netphiladelphia.edu.joresearchgate.netethz.chresearchgate.netcutm.ac.in. The concept of "scaffold hopping" in drug discovery involves identifying novel compounds with different core structures but similar biological activities to known active compounds slideshare.net. While this compound itself is a natural product, its core iridoid structure can serve as an "inspired scaffold" for designing new chemical entities.

Research in this area focuses on systematically modifying the iridoid skeleton and its glycosidic bond to enhance potency, improve pharmacokinetic properties (e.g., stability, water solubility, oral bioavailability), and minimize toxicity colab.wsphiladelphia.edu.joresearchgate.netnih.govresearchgate.net. These structural modifications can involve:

Modifications of the iridoid skeleton: Introducing new functional groups (e.g., hydroxyl, epoxy, keto, acyloxy, chloro, olefin groups) or altering the existing ones on the cyclopentane (B165970) and pyran rings nih.gov.

Modifications of the glycosidic bond: Changing the type of sugar, the linkage position, or introducing other substituents on the sugar moiety.

Derivatization of side chains: Modifying the ester group or other peripheral functionalities to modulate interactions with biological targets.

By exploring these structural variations, researchers aim to overcome limitations often associated with natural products, such as poor stability or bioavailability, and to develop novel compounds with optimized therapeutic profiles. The iridoid scaffold's inherent complexity and stereochemical richness provide a vast chemical space for generating diverse analogs, making it a valuable template for rational drug design and lead optimization philadelphia.edu.jonih.govresearchgate.netscience.gov.

Preclinical Pharmacological Research Models Focusing on Mechanistic Insights

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in dissecting the molecular mechanisms through which a compound exerts its effects. For ebuloside, these models have been crucial in understanding its bioactivity at a cellular level, primarily through studies on Sambucus ebulus extracts.

Extracts from Sambucus ebulus, containing this compound, have demonstrated notable anti-inflammatory properties in various cell culture models. The underlying mechanisms appear to be multifactorial, involving the modulation of key inflammatory mediators and signaling pathways.

One of the primary mechanisms identified is the suppression of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage-like cells, an aqueous fruit extract of Sambucus ebulus was found to suppress the transcription of several inflammation-related genes, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, the extract also reduced the protein levels of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, a potent inflammatory mediator. nih.gov This suggests that this compound, as a component of this extract, may contribute to the regulation of inflammatory responses by inhibiting the expression of these critical inflammatory molecules. The anti-inflammatory effects are also attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the synthesis of prostaglandins, key players in the inflammatory cascade. biomedres.us

| Cell Line | Stimulant | Key Findings | Potential Mechanism of Action |

| J774A.1 Macrophages | Lipopolysaccharide (LPS) | Suppression of IL-1β, IL-6, and TNF-α transcription; Reduced iNOS protein levels. nih.gov | Inhibition of pro-inflammatory cytokine and enzyme expression. |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression. nih.gov | Downregulation of adhesion molecules involved in inflammatory cell recruitment. |

The antioxidant properties of Sambucus ebulus extracts, and by extension this compound, have been investigated in cellular systems, revealing their capacity to mitigate oxidative stress. Oxidative stress is a key contributor to the pathogenesis of numerous inflammatory and chronic diseases.

The antioxidant mechanism of compounds structurally related to this compound, such as other iridoids and phenolic compounds present in Sambucus ebulus extracts, often involves the scavenging of free radicals. researchgate.net In cellular models, these extracts have been shown to protect macrophages from oxidative stress-mediated cytotoxicity. nih.gov This protective effect is linked to their ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The antioxidant activity is often correlated with the total flavonoid and phenolic content of the extracts. nih.gov

| Cellular System | Oxidative Stressor | Observed Effect | Postulated Antioxidant Mechanism |

| Macrophage Cell Lines | tert-Butyl hydroperoxide | Protection from oxidative stress-mediated cytotoxicity. nih.gov | Scavenging of reactive oxygen species (ROS). |

While direct studies on the effect of isolated this compound on Helicobacter pylori are limited, traditional use and some preliminary research on Sambucus ebulus extracts suggest potential antimicrobial activity. researchgate.net H. pylori is a bacterium that can colonize the stomach and is a major cause of peptic ulcers and a risk factor for gastric cancer. The ability of natural compounds to inhibit its growth is of significant therapeutic interest. The mechanisms by which Sambucus ebulus extracts may exert anti-H. pylori effects could involve direct bactericidal or bacteriostatic actions, or interference with bacterial adhesion to the gastric mucosa. Further research is required to specifically isolate the role of this compound in these potential anti-microbial activities.

The cytotoxic potential of Sambucus ebulus extracts against various cancer cell lines has been a focus of research, with this compound being one of the compounds of interest. These studies aim to understand the mechanisms by which these extracts can induce cancer cell death, providing a basis for potential anticancer therapies.

In a study utilizing an ethyl acetate (B1210297) extract of Sambucus ebulus fruits, significant cytotoxic effects were observed against HepG2 (hepatocellular carcinoma) and CT26 (colon carcinoma) cancer cell lines. phcog.com The extract exhibited a lower IC50 (half-maximal inhibitory concentration) in these cancer cell lines compared to normal cell lines (CHO and rat fibroblasts), indicating a degree of selectivity towards cancer cells. phcog.comresearchgate.net The cytotoxic mechanism is thought to involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

| Cancer Cell Line | Extract/Compound | Key Findings | Implied Cytotoxic Mechanism |

| HepG2 (Hepatocellular Carcinoma) | Ethyl acetate extract of S. ebulus | Lower IC50 compared to normal cells. researchgate.netphcog.com | Selective induction of cell death. |

| CT26 (Colon Carcinoma) | Ethyl acetate extract of S. ebulus | Demonstrated significant cytotoxic activity. researchgate.netphcog.com | Potential for apoptosis induction. |

| MCF-7 (Breast Cancer) | Leaf and bark extracts of S. ebulus | Increased expression of pro-apoptotic Bax and decreased anti-apoptotic Bcl-2 genes. researchgate.net | Modulation of apoptosis-related gene expression. |

Computational Chemistry and in Silico Approaches in Ebuloside Research

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for compounds like Ebuloside by simulating their interaction with the binding sites of various proteins. Following docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time. nih.gov

In the context of iridoid glycosides, molecular docking and MD simulations have been used to explore their potential as inhibitors of various enzymes. For instance, studies on other iridoids have investigated their binding affinity to targets such as the Kirsten Rat Sarcoma (KRAS) G12C protein, a key player in many cancers. nih.gov These simulations can reveal crucial information about the binding energy and the specific amino acid residues involved in the interaction, as illustrated in the hypothetical data below.

Interactive Table: Hypothetical Molecular Docking Results for an Iridoid Glycoside with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS-16, GLN-61, HIS-95 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

MD simulations further refine these findings by providing a dynamic perspective of the interaction. Researchers can analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period. nih.gov A stable RMSD value suggests that the iridoid glycoside forms a stable complex with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.com This approach is valuable for predicting the activity of new or unstudied compounds based on their structural features.

For the class of iridoids, QSAR studies have been conducted to predict their hepatoprotective activity. igi-global.com In such studies, various molecular descriptors (e.g., quantum-chemical descriptors) of a set of iridoid compounds are correlated with their experimentally determined biological activities. igi-global.comresearchgate.net The resulting QSAR model can then be used to predict the activity of other iridoids, including this compound, for which experimental data may be limited. A well-validated QSAR model can significantly guide the selection of compounds for further experimental testing. researchgate.net

The predictive power of a QSAR model is often evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). A high value for these parameters indicates a robust and predictive model.

Interactive Table: Example Parameters of a QSAR Model for Iridoids

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| Number of Compounds in Training Set | 30 |

| Number of Descriptors | 5 |

Virtual Screening for Identification of this compound-like Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be employed to find compounds with similar structural or chemical properties to a known active compound, such as this compound.

In the context of natural products, virtual screening of databases can lead to the identification of novel bioactive compounds. nih.gov If this compound were to show a particularly interesting biological activity, its chemical structure could be used as a template in a ligand-based virtual screening campaign. This would involve searching databases of natural and synthetic compounds for molecules with a high degree of similarity to this compound. The identified "hits" could then be subjected to further computational analysis, such as molecular docking, and subsequently, experimental validation. This approach accelerates the discovery of new potential therapeutic agents by narrowing down the vast chemical space to a manageable number of promising candidates. nih.gov

Emerging Research Directions and Gaps in Ebuloside Scholarship

Investigation of Ebuloside's Role in Plant-Herbivore and Plant-Microbe Interactions

The chemical constituents of Sambucus ebulus have been a subject of scientific inquiry, revealing a complex mixture of bioactive compounds. biomedres.ustandfonline.commdpi.com However, the specific ecological functions of this compound within the plant remain largely uninvestigated.

Sambucus ebulus extracts have demonstrated antimicrobial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus and Escherichia coli. nih.govfarmaciajournal.comnih.govdergipark.org.tr These broad-spectrum antimicrobial activities suggest a potential role for its constituent compounds, including this compound, in defending the plant against microbial pathogens. Furthermore, traditional use of S. ebulus leaves as an insect repellent points towards the presence of compounds that deter herbivores. nih.gov Iridoid glycosides, as a class, are well-known for their defensive roles in plants against herbivory. researchgate.net

A significant gap in current research is the absence of studies specifically designed to elucidate the direct effects of isolated this compound on herbivores and microbes. Future research should aim to:

Assess the feeding deterrent or toxic effects of purified this compound on various insect herbivores that naturally interact with Sambucus ebulus.

Investigate the in vitro antimicrobial activity of this compound against a panel of plant-pathogenic bacteria and fungi.

Explore the potential synergistic or antagonistic interactions between this compound and other phytochemicals present in S. ebulus in mediating these ecological interactions.

| Plant Part | Major Bioactive Compounds Identified in Sambucus ebulus Extracts |

| Fruits | Anthocyanins, Proanthocyanidins, Hydroxycinnamic acids, Flavonol glycosides |

| Leaves | Iridoid glycosides (including this compound), Flavonoids, Phenolic acids |

| Flowers | Flavonoids (Rutin, Quercetin), Phenolic acids (Chlorogenic acid) |

| Rhizomes | Iridoid glycosides, Triterpenes |

This table summarizes the major classes of bioactive compounds identified in various parts of Sambucus ebulus, providing context for the complex chemical environment in which this compound exists. biomedres.ustandfonline.commdpi.comnih.govmdpi.commdpi.com

Exploration of Epigenetic Modulations Induced by this compound

The influence of natural compounds on epigenetic mechanisms, such as DNA methylation and histone modifications, is a burgeoning field of study. nih.govmdpi.comyoutube.comnih.govnih.govmdpi.commdpi.com Dietary polyphenols, for instance, have been shown to modulate the expression of genes involved in inflammatory processes through epigenetic pathways. While extracts from plants like blackberry have been observed to alter DNA methylation patterns in cancer cells, there is a complete lack of research into the epigenetic effects of this compound. nih.gov

Future investigations are critically needed to understand if and how this compound interacts with the epigenetic machinery. Key research questions include:

Does this compound treatment alter global DNA methylation patterns in relevant cell lines?

Can this compound modify the activity of key histone-modifying enzymes, such as histone deacetylases (HDACs) or histone acetyltransferases (HATs)?

Are any observed biological activities of this compound linked to changes in the expression of specific genes regulated by epigenetic mechanisms?

Development of Advanced Delivery Systems for Targeted Mechanistic Probing

The effective delivery of bioactive compounds to their target sites is crucial for both therapeutic applications and for precise mechanistic studies in a laboratory setting. Research into advanced delivery systems for iridoid glycosides has explored the use of lipid vesicles, such as liposomes, transfersomes, and ethosomes, to encapsulate and enhance the bioavailability of extracts from Sambucus ebulus leaves. nih.gov These formulations have shown good entrapment efficiency and stability.

However, there is no published research on the development of delivery systems specifically for isolated this compound. The development of such systems would be invaluable for:

Conducting targeted in vitro and in vivo studies to probe the molecular mechanisms of this compound's action.

Improving the solubility and stability of this compound for experimental purposes.

Enabling controlled-release studies to better understand its pharmacokinetic and pharmacodynamic properties.

| Delivery System for S. ebulus Leaf Extract | Entrapment Efficiency (%) | Particle Size (nm) |

| Liposomes | ~80% | 150-200 |

| Transfersomes | ~85% | 100-150 |

| Ethosomes | ~75% | 200-250 |

This table presents data on the characteristics of different lipid-based delivery systems developed for Sambucus ebulus leaf extracts, highlighting the potential for similar technologies to be applied to isolated this compound. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanistic Studies

Omics technologies, such as proteomics and metabolomics, offer powerful tools to obtain a global view of the molecular changes induced by a bioactive compound. While metabolomic studies have been conducted on Sambucus species to differentiate between cultivars and understand the changes during fruit ripening, these studies have focused on the entire metabolome of the plant extracts. mdpi.commdpi.com There is a clear absence of proteomics or metabolomics research dedicated to elucidating the specific mechanistic pathways affected by isolated this compound.

Future research should leverage these high-throughput technologies to:

Perform differential proteomic analysis of cells or tissues treated with this compound to identify protein expression changes and affected signaling pathways.

Conduct metabolomic profiling to understand how this compound alters cellular metabolism.

Integrate omics data to construct a comprehensive picture of the molecular networks modulated by this compound.

Call for Collaborative and Standardized Research Methodologies in this compound Studies

To advance our understanding of this compound, there is a pressing need for:

Standardization of phytochemical analysis: The development and adoption of standardized methods for the extraction, isolation, and quantification of this compound from Sambucus ebulus are essential for ensuring the reproducibility and comparability of research findings.

Collaborative research efforts: Multidisciplinary collaborations between phytochemists, pharmacologists, molecular biologists, and ecologists would facilitate a more comprehensive investigation of this compound, from its ecological role to its potential therapeutic applications.

Establishment of a dedicated research framework: A concerted effort to address the identified research gaps through focused funding and international collaboration will be crucial to unlock the full scientific potential of this compound. The lack of extensive clinical trials on humans for S. ebulus extracts, despite promising in vitro and animal studies, underscores the need for more rigorous and standardized research to bridge the gap from traditional medicine to evidence-based clinical practice. biomedres.us

Q & A

Q. What interdisciplinary approaches address challenges in this compound research?

- Methodological Answer : Integrate computational chemistry (molecular dynamics simulations) with ethnopharmacological data to prioritize natural analogs. Collaborate with bioinformaticians to mine omics datasets for target pathways. Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map systemic effects .

Data Presentation and Analysis

- Tables : Include processed data directly tied to research questions (e.g., IC₅₀ values, pharmacokinetic parameters). Raw data (e.g., spectral peaks, raw assay readings) should be relegated to appendices .

- Statistical Methods : Specify tests used (e.g., two-tailed t-test, Bonferroni correction) and software (GraphPad Prism, R). Report p-values, confidence intervals, and effect sizes .

Ethical and Reproducibility Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.